molecular formula C13H11Cl2N3O2S B2763547 6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705538-66-4

6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2763547
CAS RN: 1705538-66-4
M. Wt: 344.21
InChI Key: AIDJSTHVWDSUEI-UHFFFAOYSA-N
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Description

The compound “6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It’s a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . The specific molecular structure of “6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is not available in the retrieved resources.

Scientific Research Applications

Crystal Structure and Interaction Patterns

Research on related pyrimidine and aminopyrimidine derivatives has elucidated their crystal structures and interaction patterns, notably through hydrogen-bonded motifs that are crucial for understanding their biological activity and material properties. For instance, the study of pyrimethamine (an antifolate drug) derivatives has revealed specific hydrogen-bonded ring motifs involving sulfonate and carboxylate groups, which mimic natural nucleic acid components and could influence drug design and material science applications (Balasubramani, Muthiah, & Lynch, 2007).

Chemoselective Reactions

Chemoselective reactions of dichloro-methylsulfonylpyrimidine with amines have been described, demonstrating their relevance in synthetic chemistry for creating a variety of biologically active compounds. These reactions underpin the synthesis of potential pharmaceuticals and provide a foundation for developing new materials with specific functional properties (Baiazitov et al., 2013).

Antitumor and Antibacterial Agents

Several studies have synthesized and evaluated pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of key biological enzymes, showcasing their potential as antitumor and antibacterial agents. These compounds have been tested against various cancer cell lines and bacterial strains, contributing to the development of new therapies for treating diseases (Gangjee et al., 1996).

Antimicrobial Coatings

Incorporation of pyrimidine derivatives into surface coatings and printing inks has shown effective antimicrobial properties, offering applications in material science and industry for creating surfaces resistant to microbial growth. This research highlights the versatility of pyrimidine compounds in enhancing the functional properties of materials (El‐Wahab et al., 2015).

Nonlinear Optical Materials

Investigations into the electronic and structural properties of pyrimidine derivatives have identified potential applications in the field of nonlinear optics (NLO), suggesting these compounds could be used in the development of optical materials for technology and communication applications. This area of research opens up possibilities for using pyrimidine-based compounds in photonic devices and NLO materials (Krishna Murthy et al., 2019).

Future Directions

Research on pyrimidines and their derivatives is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include “6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”.

properties

IUPAC Name

6-(2,4-dichloro-5-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-8-2-13(11(15)3-10(8)14)21(19,20)18-5-9-4-16-7-17-12(9)6-18/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDJSTHVWDSUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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